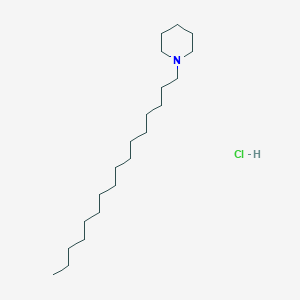

1-Hexadecylpiperidine;hydrochloride

Description

Overview of Quaternary Ammonium (B1175870) Compounds and Their Significance in Chemical Science

Quaternary Ammonium Compounds (QACs) are a diverse and significant class of organic molecules characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, the positive charge on a QAC is permanent and independent of the solution's pH. wikipedia.org This defining feature makes them cationic surfactants.

The general structure, [NR₄]⁺, gives rise to a wide array of physical and chemical properties that are leveraged across numerous scientific and industrial domains. wikipedia.org QACs are foundational components in a variety of products, serving as antimicrobials, disinfectants, preservatives, antistatic agents, and fabric softeners. acs.orgnih.gov Their significance in chemical science is underscored by their application as phase-transfer catalysts, which facilitate reactions between reactants located in different immiscible phases. The antimicrobial activity of QACs, particularly those with long alkyl chains, is a major area of research and application; these compounds are believed to disrupt the cell membranes of bacteria, fungi, and enveloped viruses. wikipedia.orgmass.gov The versatility and efficacy of QACs have established them as a cornerstone in both consumer products and advanced chemical synthesis. nih.govmass.gov

Positioning of Long-Chain Piperidinium (B107235) Derivatives in Contemporary Chemical Research

Within the broad family of QACs, piperidinium derivatives represent a notable subclass. The piperidine (B6355638) ring is a six-membered heterocycle containing a nitrogen atom, and it is a crucial structural motif in the pharmaceutical industry and drug design. nih.gov When this piperidine nitrogen is quaternized with organic substituents, a piperidinium salt is formed.

Long-chain piperidinium derivatives are those that feature at least one long alkyl chain attached to the nitrogen atom of the piperidine ring. This structure imparts an amphiphilic nature to the molecule: the piperidinium ring acts as a hydrophilic cationic "head," while the long alkyl chain serves as a hydrophobic "tail." This molecular architecture positions them as cationic surfactants. In contemporary chemical research, these derivatives are investigated for specialized applications that capitalize on this amphiphilicity. Research focuses on their self-assembly into micelles and vesicles, their interactions with biological membranes, and their potential as advanced antimicrobial agents or as functional components in material science. The synthesis of various substituted piperidines is an active field, often involving the hydrogenation of pyridine (B92270) precursors or intramolecular cyclization reactions. nih.gov

Academic Research Trajectories and Potential Applications of 1-Hexadecylpiperidine;hydrochloride

1-Hexadecylpiperidine hydrochloride is a specific example of a long-chain piperidinium derivative. It consists of a piperidine ring where the nitrogen atom is bonded to a sixteen-carbon alkyl chain (a hexadecyl group), with hydrochloride as the counter-ion. This compound has been characterized in the academic literature, with its chemical identity confirmed through analytical techniques. osaka-u.ac.jp

The research trajectories for 1-Hexadecylpiperidine hydrochloride are guided by its molecular structure. Its primary identity as a long-chain cationic surfactant suggests several avenues for investigation:

Surfactant and Colloid Science: Research would likely focus on determining its fundamental surfactant properties, such as its critical micelle concentration (CMC), surface tension reduction capabilities, and the thermodynamic parameters of micellization. These properties are crucial for applications in formulation science, for example, as emulsifiers or dispersing agents.

Antimicrobial Research: Consistent with the known properties of long-chain QACs, a significant research trajectory involves evaluating its efficacy as an antimicrobial or antifungal agent. wikipedia.orgmass.gov Studies would explore its spectrum of activity against various microorganisms and the mechanism by which it exerts its effects, which is presumed to involve membrane disruption.

Material Science and Synthesis: The compound could be explored as a template or structure-directing agent in the synthesis of mesoporous materials. Furthermore, its properties as a phase-transfer catalyst in organic synthesis represent another potential application, facilitating reactions between water-soluble and oil-soluble reagents. A patent has also noted the compound in the context of materials for use in skin applications, suggesting its potential as a functional ingredient in dermatological or cosmetic formulations. google.com

The study of 1-Hexadecylpiperidine hydrochloride provides a focused lens through which to understand the broader structure-property relationships that define the utility of long-chain piperidinium salts in advanced chemical research.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Registry Number | 89632-30-4 osaka-u.ac.jp |

| Molecular Formula | C₂₁H₄₄ClN |

| Structure | A piperidine ring with a hexadecyl (C16) chain attached to the nitrogen atom, forming a quaternary ammonium cation with a chloride anion. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

89632-30-4 |

|---|---|

Molecular Formula |

C21H44ClN |

Molecular Weight |

346.0 g/mol |

IUPAC Name |

1-hexadecylpiperidine;hydrochloride |

InChI |

InChI=1S/C21H43N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h2-21H2,1H3;1H |

InChI Key |

WCEIRGUDQFAACX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1CCCCC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Hexadecylpiperidine;hydrochloride

Synthesis of the N-Hexadecylpiperidine Precursor

The foundational step in producing 1-Hexadecylpiperidine hydrochloride is the synthesis of its tertiary amine precursor, N-hexadecylpiperidine. This is typically achieved through the N-alkylation of piperidine (B6355638).

Reaction Pathways for N-Alkylation of Piperidine (e.g., with Alkyl Bromides)

The N-alkylation of piperidine with a long-chain alkyl halide, such as 1-bromohexane (B126081) (hexadecyl bromide), is a common and effective method for synthesizing N-hexadecylpiperidine. researchgate.netresearchgate.net This reaction is a type of nucleophilic aliphatic substitution where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl bromide and displacing the bromide ion. wikipedia.org

The general reaction is as follows:

C₅H₁₀NH + C₁₆H₃₃Br → C₅H₁₀N(C₁₆H₃₃) + HBr

To drive the reaction to completion and neutralize the hydrobromic acid byproduct, a base is often employed. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). researchgate.netresearchgate.net The choice of solvent is also crucial, with aprotic polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently used. researchgate.net Alternatively, the reaction can be carried out in a biphasic system, such as water with a phase transfer catalyst. researchgate.net

Another approach involves the reaction of piperidine with primary alcohols in the presence of a suitable catalyst. elsevierpure.com However, for the synthesis of N-hexadecylpiperidine, the use of hexadecyl bromide is more prevalent in the literature. researchgate.netresearchgate.net

Preparation of 1-Hexadecylpiperidine;hydrochloride (N-Hexadecylpiperidinium Chloride)

Once the N-hexadecylpiperidine precursor is synthesized and purified, it is converted to its hydrochloride salt.

Acidification of N-Hexadecylpiperidine

The preparation of 1-Hexadecylpiperidine hydrochloride is achieved through the straightforward acidification of the N-hexadecylpiperidine precursor. researchgate.net This is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine accepts a proton from a hydrochloric acid solution.

A typical procedure involves suspending N-hexadecylpiperidine in a suitable solvent, often hot water, and then adding a stoichiometric amount of hydrochloric acid (HCl). researchgate.net The reaction results in the formation of the N-hexadecylpiperidinium cation and the chloride anion, which together form the ionic salt.

Reaction Conditions and Parameter Optimization (e.g., Temperature, Duration)

The efficiency of the acidification step can be influenced by several parameters. The reaction is often carried out at an elevated temperature, for instance, around 70.0 ± 1.0 °C, to ensure the solubility of the long-chain amine precursor. researchgate.net Following the addition of hydrochloric acid, the reaction mixture is typically stirred for an extended period, such as 24 hours, at ambient temperature (e.g., 20.0 ± 1.0 °C) to ensure complete conversion to the salt. researchgate.net

The choice of solvent and the rate of addition of the acid can also be optimized to control the crystallization process and obtain a product with the desired purity and crystal morphology.

Isolation and Purification Techniques for Crystalline Product (e.g., Recrystallization)

After the reaction is complete, the solvent is typically removed by evaporation. researchgate.net The resulting solid product is then purified to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method for purifying the crystalline 1-Hexadecylpiperidine hydrochloride. researchgate.net A mixture of water and ethanol (B145695) (e.g., a 1:1 ratio) is often used as the recrystallization solvent. researchgate.net The purified crystalline product is then isolated by vacuum filtration and dried in a vacuum oven. researchgate.net

Considerations for Isotope-Labeled Derivatization (e.g., N-hexadecylpyridinium-d5 Bromide as an analogue)

Isotope labeling is a valuable technique for various analytical and mechanistic studies. The synthesis of isotope-labeled analogues of 1-Hexadecylpiperidine hydrochloride, such as N-hexadecylpyridinium-d5 bromide, requires the use of isotopically labeled starting materials.

For instance, to synthesize a deuterated version, one could start with a deuterated piperidine. The synthesis of specifically labeled compounds can be complex and often involves multi-step chemical syntheses to introduce isotopes like ¹³C, ¹⁵N, or ²H at specific positions within the molecule. nih.govmdpi.com These labeled building blocks can then be used in the synthetic pathways described above.

The choice of isotope and its position in the molecule depends on the specific application, such as in nuclear magnetic resonance (NMR) spectroscopy to study molecular structure and dynamics or in mass spectrometry for quantitative analysis. nih.gov

Evaluation of Novel Synthetic Routes and Sustainable Chemistry Approaches

The imperative to develop environmentally benign and efficient chemical processes has driven the evaluation of novel synthetic methodologies for producing 1-Hexadecylpiperidine hydrochloride. This assessment focuses on moving beyond classical N-alkylation techniques, which often involve harsh reagents and generate significant waste, toward more sustainable and atom-economical alternatives. Key areas of innovation include catalytic "borrowing hydrogen" or "hydrogen auto-transfer" methods, reductive amination, and the application of energy-efficient techniques like microwave-assisted synthesis.

A significant advancement in the synthesis of N-alkyl amines, including long-chain derivatives analogous to 1-Hexadecylpiperidine, is the "borrowing hydrogen" (BH) or "hydrogen auto-transfer" (HA) concept. uni-bayreuth.de This strategy facilitates the direct N-alkylation of amines with alcohols, producing water as the sole byproduct, which aligns perfectly with the principles of green chemistry. nih.gov In this approach, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde. This intermediate then reacts with an amine (like piperidine) to form an iminium ion, which is subsequently reduced by the "borrowed" hydrogen to yield the final N-alkylated amine. uni-bayreuth.deyoutube.com This process is highly atom-economical and avoids the use of alkyl halides and stoichiometric inorganic bases common in traditional methods.

Catalytic reductive amination represents another robust and sustainable pathway. organic-chemistry.org This one-pot reaction involves the coupling of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. youtube.com For the synthesis of 1-Hexadecylpiperidine, this would involve reacting piperidine with hexadecanal. Modern iterations of this method utilize heterogeneous catalysts and mild reducing agents, such as molecular hydrogen or silanes, enhancing the process's green credentials. organic-chemistry.orgyoutube.com The development of nanostructured, bimetallic catalysts (e.g., Co/Sc) has shown promise in mediating both borrowing hydrogen and reductive amination pathways efficiently, offering broad applicability and catalyst reusability. uni-bayreuth.de

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, reducing energy consumption, and often improving yields. nih.govwisdomlib.org By exposing reactants to microwave irradiation, reaction times can be dramatically reduced from hours to minutes. wisdomlib.orgscilit.com This technique has been successfully applied to the N-alkylation of piperidine derivatives and the synthesis of various heterocyclic compounds under solvent-free or aqueous conditions, minimizing the reliance on volatile organic solvents. wisdomlib.orgchemicalforums.comnih.gov

The table below provides a comparative evaluation of traditional versus novel synthetic approaches applicable to the synthesis of 1-Hexadecylpiperidine.

Table 1: Comparative Evaluation of Synthetic Routes for 1-Hexadecylpiperidine

| Method | Reactants | Key Reagents/Catalysts | Byproducts | Sustainability Advantages | Potential Drawbacks |

|---|---|---|---|---|---|

| Traditional N-Alkylation | Piperidine, 1-Bromohexadecane | Stoichiometric Base (e.g., K₂CO₃), Organic Solvent (e.g., Ethanol) | Halide Salts, Solvent Waste | Well-established, predictable reactivity. | Use of hazardous alkyl halides, poor atom economy, significant salt waste. |

| Catalytic N-Alkylation (Borrowing Hydrogen) | Piperidine, 1-Hexadecanol | Homogeneous or Heterogeneous Catalyst (e.g., Ru, Ir, Fe, Co-based) | Water | High atom economy, uses renewable alcohols, water is the only byproduct. nih.gov | Requires specialized catalysts, may need higher temperatures. |

| Catalytic Reductive Amination | Piperidine, Hexadecanal | Reducing Agent (e.g., H₂, Silanes), Catalyst (e.g., Pd/C, Ni, Co/Sc) | Water | High atom economy, avoids alkyl halides, can be a one-pot process. uni-bayreuth.deorganic-chemistry.org | Requires access to the corresponding aldehyde, potential for over-alkylation. |

| Microwave-Assisted Synthesis | Varied (Applicable to all routes) | Microwave Reactor | Dependent on the specific reaction | Drastically reduced reaction times, lower energy consumption, often improved yields. wisdomlib.orgnih.gov | Requires specialized equipment, scalability can be a challenge. |

Advanced Spectroscopic and Structural Characterization of 1 Hexadecylpiperidine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Hexadecylpiperidine hydrochloride by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 1-Hexadecylpiperidine hydrochloride provides precise information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the piperidine (B6355638) ring and the long hexadecyl alkyl chain.

The protons on the carbons adjacent to the positively charged nitrogen atom (α-protons) in the piperidine ring are deshielded and thus appear at the lowest field (highest chemical shift) in the spectrum, typically as a multiplet. The protons further down the hexadecyl chain appear at progressively higher fields (lower chemical shifts), with the terminal methyl group (CH₃) appearing as a characteristic triplet at the highest field.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-Hexadecylpiperidine hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperidine H (α to N⁺) | ~3.0 - 3.5 | Multiplet | 4H |

| Piperidine H (β, γ to N⁺) | ~1.6 - 1.9 | Multiplet | 6H |

| N⁺-CH ₂-(CH₂)₁₄-CH₃ | ~3.0 - 3.3 | Multiplet | 2H |

| N⁺-CH₂-CH₂ -(CH₂)₁₃-CH₃ | ~1.6 - 1.8 | Multiplet | 2H |

| N⁺-(CH₂)₂-(CH₂ )₁₂-CH₂-CH₃ | ~1.2 - 1.4 | Broad Singlet | 24H |

| N⁺-(CH₂)₁₅-CH ₃ | ~0.8 - 0.9 | Triplet | 3H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.

Similar to the proton spectrum, the carbon atoms closest to the electronegative nitrogen atom are the most deshielded and appear at the lowest field. The carbons of the piperidine ring and the first few carbons of the hexadecyl chain show distinct signals, while the repeating methylene (B1212753) (-CH₂-) units deep within the long alkyl chain overlap to form an intense signal around 30 ppm. The terminal methyl carbon is the most shielded and appears at the highest field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1-Hexadecylpiperidine hydrochloride

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Piperidine C (α to N⁺) | ~60 - 65 |

| Piperidine C (β to N⁺) | ~25 - 30 |

| Piperidine C (γ to N⁺) | ~22 - 25 |

| N⁺-C H₂-(CH₂)₁₄-CH₃ | ~60 - 65 |

| N⁺-CH₂-C H₂-(CH₂)₁₃-CH₃ | ~26 - 32 |

| N⁺-(CH₂)₂-(C H₂)₁₂-CH₂-CH₃ | ~29 - 31 |

| N⁺-(CH₂)₁₄-C H₂-CH₃ | ~22 - 24 |

| N⁺-(CH₂)₁₅-C H₃ | ~14 - 15 |

NMR chemical shift perturbation (CSP) is a powerful technique used to study non-covalent interactions between a molecule and a ligand, such as a metal ion. researchgate.net By recording NMR spectra during a titration with a metal salt, changes in the chemical shifts of specific protons or carbons can be monitored. These perturbations provide detailed mechanistic insights into the binding event. researchgate.netnih.gov

For 1-Hexadecylpiperidine hydrochloride, the introduction of a metal ion capable of coordinating with the molecule would likely cause significant chemical shift perturbations for the nuclei near the binding site. bcm.edu The magnitude of the shift change for a particular nucleus is indicative of its proximity to the interaction site. For instance, if a metal ion coordinates with the piperidine nitrogen, the α-protons and α-carbons of both the piperidine ring and the hexadecyl chain would experience the most substantial changes in their chemical shifts.

By analyzing the pattern of these CSPs, one can map the binding epitope on the molecule. nih.gov Furthermore, by fitting the titration data to a binding isotherm, it is possible to determine the dissociation constant (Kd), which quantifies the affinity of the metal ion for the compound. nih.govbcm.edu This approach allows for a detailed characterization of the thermodynamics and kinetics of the complexation reaction at the atomic level. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint based on the functional groups present. mhlw.go.jp

For 1-Hexadecylpiperidine hydrochloride, the IR spectrum is dominated by absorptions corresponding to the vibrations of the alkyl C-H bonds and the N-H⁺ bond of the hydrochloride salt. The presence of the long hexadecyl chain results in strong, sharp bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of C-H bonds in the methylene and methyl groups. The bending vibrations for these groups appear in the 1375-1470 cm⁻¹ range. A key feature for the hydrochloride salt is the broad absorption band for the N-H⁺ stretch, which typically appears in the 2400-2700 cm⁻¹ region. The C-N bond stretching vibration is expected to be observed in the 1000-1250 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for 1-Hexadecylpiperidine hydrochloride

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | R₃N⁺-H | ~2400 - 2700 | Broad, Medium-Strong |

| C-H Asymmetric Stretch | -CH₃ | ~2960 | Strong |

| C-H Asymmetric Stretch | -CH₂- | ~2925 | Strong |

| C-H Symmetric Stretch | -CH₃ | ~2870 | Medium |

| C-H Symmetric Stretch | -CH₂- | ~2855 | Medium |

| C-H Bending (Scissoring) | -CH₂- | ~1470 | Medium |

| C-H Bending (Umbrella) | -CH₃ | ~1375 | Medium |

| C-N Stretch | Aliphatic Amine | ~1000 - 1250 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, which are structural features with π-electrons or non-bonding valence electrons that can be excited by UV or visible light. researchgate.net

1-Hexadecylpiperidine hydrochloride lacks traditional chromophores such as aromatic rings or conjugated double-bond systems. Its structure consists solely of saturated C-C, C-H, and C-N single bonds. The electronic transitions available in this molecule are high-energy σ → σ* and n → σ* transitions. These transitions occur at very short wavelengths, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers (200-800 nm). researchgate.net Therefore, a solution of pure 1-Hexadecylpiperidine hydrochloride is expected to be transparent and show no significant absorbance in the UV-Vis region.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is an essential tool for confirming the molecular weight and assessing the purity of a compound.

For 1-Hexadecylpiperidine hydrochloride, the analysis would typically be performed on the free base, 1-Hexadecylpiperidine, after deprotonation. The expected molecular weight of the free base is 309.59 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z value of approximately 309.6.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for such long-chain amines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway. This would result in the formation of a stable iminium ion.

Loss of the Alkyl Chain: Fragmentation can occur at any point along the hexadecyl chain, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units). A prominent peak would correspond to the loss of a C₁₅H₃₁ radical, leaving the piperidinemethyl cation.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage to produce characteristic smaller fragments.

The presence of the molecular ion peak at the correct m/z value, along with a predictable fragmentation pattern, provides unambiguous confirmation of the compound's identity and can also reveal the presence of impurities.

Crystallographic Studies and Solid-State Structure Elucidation of 1-Hexadecylpiperidine;hydrochloride

A particularly relevant and well-documented analog is cetylpyridinium (B1207926) chloride monohydrate, also known as 1-hexadecylpyridinium chloride monohydrate. This compound shares the same C₁₆ alkyl chain and chloride anion but features a pyridinium (B92312) headgroup instead of a piperidinium (B107235) ring. The primary difference is the aromaticity of the pyridinium ring versus the saturated nature of the piperidinium ring.

Crystallographic data for N-hexadecylpyridinium chloride monohydrate reveals that it crystallizes in the triclinic space group P -1. nih.gov The unit cell parameters for this compound have been determined as follows:

| Parameter | Value |

|---|---|

| a | 7.4260 Å |

| b | 8.1140 Å |

| c | 20.3750 Å |

| α | 95.58° |

| β | 98.54° |

| γ | 111.49° |

This data corresponds to N-hexadecylpyridinium chloride monohydrate. nih.gov

In the solid state, such long-chain amphiphilic salts typically exhibit a layered structure. The molecules arrange in bilayers with the hydrophobic hexadecyl chains interdigitating and the hydrophilic cationic headgroups and chloride anions located at the layer interfaces. This arrangement is driven by the segregation of the polar and nonpolar moieties. The long alkyl chains are expected to adopt a largely all-trans conformation to maximize van der Waals interactions, leading to efficient packing.

For 1-hexadecylpiperidine hydrochloride, the piperidinium ring would likely adopt a stable chair conformation. The N-H bond of the protonated piperidinium cation is expected to form a strong hydrogen bond with the chloride anion. This N-H···Cl interaction is a defining feature in the crystal structures of many amine hydrochloride salts and plays a significant role in organizing the molecules in the crystal lattice.

Chemical Reactivity and Interaction Mechanisms of 1 Hexadecylpiperidine;hydrochloride

Ion-Exchange Phenomena in Solution Chemistry

In solution, 1-Hexadecylpiperidine hydrochloride, also referred to as N-hexadecylpiperidinium chloride ([PIP16]Cl), primarily functions through an anion-exchange mechanism. researchgate.netdntb.gov.uascispace.com This process is fundamental to its application in solvent extraction. The positively charged piperidinium (B107235) head group can exchange its chloride anion with other anions present in the aqueous phase. This ion-exchange capability is particularly relevant in acidic solutions where metal ions often form anionic complexes.

The efficiency of this ion exchange is influenced by several factors, including the pH of the solution and the presence of other ions. researchgate.netdntb.gov.uascispace.com For instance, in the extraction of palladium(II) from hydrochloric acid, 1-hexadecylpiperidine hydrochloride demonstrates high efficiency. However, increasing the concentration of hydrochloric acid or sodium chloride can negatively impact the extraction effectiveness, indicating a competitive ion-exchange process. researchgate.netdntb.gov.uascispace.com

Ligand-Metal Complexation Mechanisms

The interaction of 1-Hexadecylpiperidine hydrochloride with metal ions extends beyond simple ion exchange to the formation of distinct metal complexes. This is particularly evident in its interactions with transition metals.

1-Hexadecylpiperidine hydrochloride serves as an extractant for the recovery of palladium(II) from hydrochloric acid solutions. researchgate.netdntb.gov.uascispace.com In these acidic chloride media, palladium(II) exists predominantly as the tetrachloropalladate(II) anion, [PdCl₄]²⁻. The extraction mechanism involves the formation of an ion-pair complex between the cationic N-hexadecylpiperidinium ion and the anionic palladium complex. researchgate.net Spectrophotometric analysis, including UV-VIS, IR, and ¹H NMR, has confirmed this anion-exchange mechanism. researchgate.netdntb.gov.uascispace.com

The coordination environment of the metal ion is a critical aspect of the complexation. Transition metals, known for forming complex ions, have vacant orbitals that can accept lone pairs of electrons from ligands to form coordinate bonds. In the case of palladium(II) extraction, the N-hexadecylpiperidinium cation does not directly coordinate to the metal center but rather forms an electrostatic association with the entire [PdCl₄]²⁻ anionic complex.

The stoichiometry of the complex formed between 1-Hexadecylpiperidine hydrochloride and palladium(II) in a chloride medium has been determined to be a 2:1 ratio of the N-hexadecylpiperidinium cation to the tetrachloropalladate(II) anion. researchgate.net This results in the formation of the ion-pair complex, ([PIP16]₂)₂[PdCl₄], in the organic phase. researchgate.net

Studies have shown that four chloride ions are involved in the extraction of one mole of palladium(II), which is consistent with the formation of the [PdCl₄]²⁻ complex. researchgate.net The extraction process is highly efficient, with nearly 100% of palladium(II) being extracted from a 0.1 mol·L⁻¹ HCl solution using 1-hexadecylpiperidine hydrochloride in toluene (B28343). researchgate.netdntb.gov.uascispace.com However, the extraction efficiency is sensitive to the concentration of chloride ions, with increased concentrations of HCl and NaCl having a detrimental effect on the extraction of palladium(II). researchgate.netdntb.gov.uascispace.com

Table 1: Effect of HCl Concentration on Palladium(II) Extraction

| HCl Concentration (mol·L⁻¹) | Percentage of Pd(II) Extraction |

| 0.1 | ~100% |

| >0.1 | Decreased |

This table illustrates the general trend observed in the extraction of Palladium(II) with 1-Hexadecylpiperidine hydrochloride as the concentration of hydrochloric acid varies.

1-Hexadecylpiperidine hydrochloride exhibits significant selectivity in the extraction of precious metals from multi-metal systems. It has been shown to be highly selective for the extraction of palladium(II) over other metals such as rhodium(III) and iron(III). researchgate.netdntb.gov.uascispace.com

In hydrochloric acid media, palladium(II) and platinum(IV) typically form anionic chloro-complexes, [PdCl₄]²⁻ and [PtCl₆]²⁻, respectively, which facilitates their extraction via an anion-exchange mechanism. In contrast, rhodium(III) forms the [RhCl₆]³⁻ complex, which is less stable and tends to hydrate, hindering its extraction. This difference in the stability and nature of the chloro-complexes is a key factor in the selective separation of these metals.

Research has demonstrated the potential for separating palladium(II), platinum(IV), and rhodium(III) by carefully controlling the extraction conditions. For instance, while 1-hexadecylpiperidine hydrochloride is effective for palladium(II) extraction, other extractants and conditions might be employed for the selective recovery of platinum and rhodium. The ability to selectively extract these valuable metals is of great importance in hydrometallurgical recycling processes.

Table 2: Selectivity of 1-Hexadecylpiperidine Hydrochloride in a Multi-Metal System

| Metal Ion | Extraction Behavior with 1-Hexadecylpiperidine Hydrochloride |

| Palladium(II) | Highly extracted |

| Platinum(IV) | Can be co-extracted with Palladium(II) |

| Rhodium(III) | Poorly extracted |

| Iron(III) | Poorly extracted |

This table provides a qualitative overview of the selectivity of 1-Hexadecylpiperidine hydrochloride for various metal ions in a typical extraction scenario.

Interfacial Chemistry and Surfactant Properties

The molecular structure of 1-Hexadecylpiperidine hydrochloride, featuring a long hydrophobic alkyl chain and a hydrophilic cationic head, imparts surfactant-like properties. These properties are crucial in liquid-liquid extraction systems where the compound congregates at the interface between the aqueous and organic phases.

In liquid-liquid extraction, the efficiency of mass transfer across the phase boundary is influenced by the interfacial tension. Surfactants, like 1-Hexadecylpiperidine hydrochloride, can lower this interfacial tension, thereby increasing the interfacial area and potentially enhancing the rate of extraction. The presence of this compound at the interface facilitates the transfer of the metal-containing anionic complex from the aqueous phase to the organic phase.

The effectiveness of 1-Hexadecylpiperidine hydrochloride as an extractant is, therefore, a dual function of its ability to form a stable ion-pair with the target metal complex and its capacity to modify the interfacial properties of the extraction system to favor the transfer of this complex into the organic phase.

Thermodynamic and Kinetic Aspects of Chemical Interactions

The extraction of 1-Hexadecylpiperidine hydrochloride from an aqueous phase into an immiscible organic solvent is a complex process governed by both thermodynamic and kinetic factors. As a quaternary ammonium (B1175870) salt, it exists as a cation (1-Hexadecylpiperidinium) and a chloride anion in aqueous solution. Its transfer into an organic phase is typically facilitated by the formation of an ion-pair, which is sufficiently hydrophobic to be soluble in the organic solvent.

Extraction Equilibrium Constant Determination

The extraction of 1-Hexadecylpiperidine hydrochloride can be represented by the following equilibrium:

R₄N⁺(aq) + Cl⁻(aq) ⇌ R₄N⁺Cl⁻(org)

where R₄N⁺ represents the 1-Hexadecylpiperidinium cation, (aq) denotes the aqueous phase, and (org) denotes the organic phase.

The extraction equilibrium constant (K_ex) is a measure of the distribution of the ion-pair between the two phases at equilibrium. It is defined as:

K_ex = R₄N⁺Cl⁻ / (R₄N⁺ * [Cl⁻]_(aq))

A higher K_ex value indicates a more efficient extraction into the organic phase. The determination of K_ex typically involves experimental measurements of the concentration of the compound in both phases after they have been in contact for a sufficient time to reach equilibrium. Techniques such as UV-Vis spectrophotometry or chromatography can be used for concentration measurements.

While specific data for 1-Hexadecylpiperidine hydrochloride is unavailable, studies on similar quaternary ammonium salts, such as Aliquat 336 (a mixture of trialkylmethylammonium chlorides), demonstrate that the equilibrium constant can be determined through slope analysis. This involves systematically varying the concentrations of the cation, anion, and extracting agent and observing the effect on the distribution ratio.

Illustrative Data Table for Extraction Equilibrium Constant Determination:

The following table illustrates hypothetical data that could be generated from experiments to determine the extraction equilibrium constant for a quaternary ammonium salt.

| Initial [R₄N⁺] (aq) (mol/L) | Initial [Cl⁻] (aq) (mol/L) | Equilibrium [R₄N⁺Cl⁻] (org) (mol/L) | Calculated K_ex (L²/mol²) |

| 0.01 | 0.01 | 0.005 | 500 |

| 0.02 | 0.01 | 0.010 | 500 |

| 0.01 | 0.02 | 0.010 | 500 |

This table is for illustrative purposes only and does not represent actual experimental data for 1-Hexadecylpiperidine hydrochloride.

Standard Enthalpy, Entropy, and Gibbs Free Energy of Extraction

The thermodynamic parameters of extraction—standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide insight into the spontaneity and driving forces of the extraction process. These parameters are related by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

ΔG° (Standard Gibbs Free Energy): A negative value indicates a spontaneous extraction process at standard conditions. It can be calculated from the extraction equilibrium constant (K_ex) using the equation: ΔG° = -RT ln(K_ex) , where R is the ideal gas constant and T is the temperature in Kelvin.

ΔH° (Standard Enthalpy): Represents the heat change during the extraction process. A negative value (exothermic) indicates that the process is favored by a decrease in temperature, while a positive value (endothermic) suggests it is favored by an increase in temperature.

ΔS° (Standard Entropy): Represents the change in randomness or disorder. For the extraction of a long-chain compound like 1-Hexadecylpiperidine hydrochloride from a structured aqueous environment to a less-ordered organic phase, a positive entropy change is generally expected. This is a significant driving force for the extraction of hydrophobic molecules from water (the hydrophobic effect).

By determining K_ex at different temperatures, ΔH° and ΔS° can be calculated from the slope and intercept of a plot of ln(K_ex) versus 1/T (the van 't Hoff plot).

Illustrative Table of Thermodynamic Parameters for Extraction:

This table presents hypothetical thermodynamic data for the extraction of a long-chain quaternary ammonium salt.

| Parameter | Value | Interpretation |

| ΔG° at 298 K | -15 kJ/mol | Spontaneous extraction process |

| ΔH° | -5 kJ/mol | Slightly exothermic; favored at lower temperatures |

| ΔS° | +33.5 J/(mol·K) | Increase in entropy; a significant driving force |

This table is for illustrative purposes only and does not represent actual experimental data for 1-Hexadecylpiperidine hydrochloride.

Kinetic Studies of Extraction Processes (e.g., Contact Time Effects, Diffusion Control)

Contact Time Effects: The effect of contact time is a crucial parameter in kinetic studies. Typically, the amount of solute extracted increases with contact time until equilibrium is reached, at which point the extraction rate becomes zero. Kinetic studies often involve measuring the concentration of the solute in the organic phase at various time intervals. nih.gov

Diffusion Control vs. Chemical Reaction Control:

Diffusion-controlled kinetics: The rate of extraction is limited by the transport of the species to and from the interface. This is often the case for simple partitioning processes. For ionic surfactants, electrostatic interactions can significantly affect diffusion rates. acs.org

Chemically-controlled kinetics: The rate is limited by the speed of the chemical reaction at the interface (e.g., the formation of the ion-pair).

Kinetic models, such as first-order and second-order rate equations, can be applied to experimental data to determine the rate-limiting step and calculate the extraction rate coefficient. nih.gov For instance, the kinetics of extraction can sometimes be described by models analogous to adsorption kinetics. nih.gov Studies on the adsorption kinetics of surfactants like cetyltrimethylammonium bromide (CTAB) at interfaces show complex behaviors that can be influenced by factors such as concentration and the presence of other species. acs.org

Illustrative Data Table for Kinetic Study:

This table shows hypothetical results from a kinetic study of the extraction of a quaternary ammonium salt, demonstrating the effect of contact time.

| Contact Time (minutes) | Concentration in Organic Phase (mol/L) | Extraction Efficiency (%) |

| 1 | 0.0025 | 25 |

| 5 | 0.0060 | 60 |

| 10 | 0.0085 | 85 |

| 20 | 0.0095 | 95 |

| 30 | 0.0098 | 98 |

| 60 | 0.0098 | 98 |

This table is for illustrative purposes only and does not represent actual experimental data for 1-Hexadecylpiperidine hydrochloride.

Applications in Chemical Separations and Advanced Materials Science

Extractive Metallurgy and Precious Metal Recovery

The recovery of precious metals from acidic aqueous solutions is a critical process in both mining and recycling industries. 1-Hexadecylpiperidine hydrochloride has emerged as a highly effective extractant for this purpose, particularly for palladium.

Palladium(II) Extraction from Acidic Media (e.g., Hydrochloric Acid Solutions)

Research has demonstrated that 1-Hexadecylpiperidine hydrochloride, also referred to as N-hexadecylpiperidinium chloride ([PIP16]Cl), is a highly efficient reagent for the extractive recovery of palladium(II) from hydrochloric acid solutions. d-nb.info The extraction process is rapid, with equilibrium being achieved in as little as five minutes. d-nb.info Studies have shown that the extraction of palladium(II) from a 0.1 mol·L−1 HCl solution using [PIP16]Cl in toluene (B28343) can reach almost 100% efficiency. d-nb.info

The mechanism of extraction is based on anion exchange, where the chloride salt of the protonated amine exchanges its chloride anion with the anionic chloro-complex of palladium, [PdCl₄]²⁻, present in the acidic aqueous phase. d-nb.info However, the effectiveness of this extraction is influenced by several factors. An increase in the concentration of both hydrochloric acid and sodium chloride, as well as an increase in temperature, has been observed to have a negative impact on the extraction efficiency of palladium(II). d-nb.info This is attributed to the competition from excess chloride ions and changes in the speciation of the palladium complex at higher temperatures.

Below is a data table summarizing the efficiency of palladium extraction under specific conditions.

| Parameter | Value | Palladium Extraction Efficiency (%) |

| HCl Concentration | 0.1 mol·L⁻¹ | ~100 |

| Extractant | [PIP16]Cl in toluene | |

| Contact Time | 5 minutes |

This table illustrates the high efficiency of 1-Hexadecylpiperidine hydrochloride in extracting palladium from low concentration HCl solutions.

Stripping and Regeneration Processes for Extractant Reuse

A key aspect of a sustainable and economical extraction process is the ability to strip the target metal from the loaded organic phase and regenerate the extractant for subsequent use. d-nb.info For 1-Hexadecylpiperidine hydrochloride, effective stripping of palladium(II) has been achieved using various aqueous solutions. Notably, a 0.5 mol·L−1 aqueous solution of ammonia (B1221849) and a 0.1 mol·L−1 solution of thiourea (B124793) in either 0.1 or 1 mol·L−1 HCl have been shown to be highly effective, with stripping percentages reaching nearly 100%. d-nb.info

The following table highlights effective stripping agents for palladium from a loaded [PIP16]Cl organic phase.

| Stripping Agent | Concentration | Stripping Efficiency (%) |

| Aqueous Ammonia | 0.5 mol·L⁻¹ | Nearly 100 |

| Thiourea in HCl | 0.1 mol·L⁻¹ in 0.1 or 1 mol·L⁻¹ HCl | Nearly 100 |

This table showcases highly effective stripping agents for recovering palladium from the extractant, enabling its reuse.

Comparison with Other Extractants (e.g., Pyridine (B92270) Derivatives)

When compared to other types of extractants, such as certain pyridine derivatives investigated for metal recovery, 1-Hexadecylpiperidine hydrochloride demonstrates distinct advantages. While some pyridine derivatives have shown effectiveness as corrosion inhibitors by adsorbing onto metal surfaces in acidic media, their application as bulk extractants for palladium can be different. researchgate.netresearchgate.net For instance, the extraction mechanism of 1-Hexadecylpiperidine hydrochloride relies on a straightforward anion exchange, which can be highly selective for specific anionic metal complexes like [PdCl₄]²⁻. d-nb.info

In contrast, other extractants might exhibit different selectivities or operate under different mechanisms. For example, mixtures of extractants like Cyanex 301 and Alamine 336 have been shown to completely extract Pd(II), and the extraction efficiency of some systems can be highly dependent on the HCl concentration. mdpi.com The performance of 1-Hexadecylpiperidine hydrochloride, with its high efficiency in specific acidic conditions and amenability to regeneration, positions it as a strong candidate for industrial applications in palladium recovery. d-nb.info

Role in Polymer Inclusion Membranes (PIMs) and Related Separation Technologies

Polymer Inclusion Membranes (PIMs) represent an advanced and promising technology for the separation of metal ions. These membranes typically consist of a base polymer (like cellulose (B213188) triacetate or PVC), a carrier (extractant), and often a plasticizer. mdpi.comresearchgate.net The carrier is physically entrapped within the polymer matrix and is responsible for the selective transport of the target species across the membrane.

While specific studies detailing the use of 1-Hexadecylpiperidine hydrochloride in PIMs are not as prevalent as those for other carriers like Aliquat 336, its properties as an effective liquid-liquid extractant suggest its high potential for application in PIMs. mdpi.comnih.gov The long hexadecyl chain would provide excellent compatibility with the polymer matrix, ensuring its stability within the membrane, while the piperidinium (B107235) head group would act as the active carrier for anionic metal complexes. The use of such compounds in PIMs could offer a more environmentally friendly and less solvent-intensive alternative to traditional solvent extraction processes for metal recovery. nih.govresearchgate.net

Utilization as a Stable Isotope-Labeled Standard in Chemical Reaction Tracing

Stable isotope-labeled compounds are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantification and reaction mechanism studies. chemie-brunschwig.ch By incorporating heavy isotopes such as deuterium (B1214612) (²H), ¹³C, or ¹⁵N, a compound becomes distinguishable from its natural counterpart by its mass, while retaining nearly identical chemical and physical properties.

This principle is widely applied in various fields, including proteomics and metabolomics, where stable isotope-labeled amino acids or metabolites are used as internal standards for accurate quantification. nih.govnih.gov Although specific examples for 1-Hexadecylpiperidine hydrochloride are not extensively documented in the provided search results, the general methodology allows for its potential use. A deuterated or ¹³C-labeled version of 1-Hexadecylpiperidine hydrochloride could be synthesized and used to trace its path in complex chemical processes, such as the palladium extraction and stripping cycles. This would enable precise monitoring of the extractant's distribution, degradation, and efficiency throughout the process, providing valuable data for process optimization. The commercial availability of various stable isotope-labeled compounds underscores the feasibility of this application. hpc-standards.com

Investigations into Interactions with Cellular Membranes and Biological Systems (Non-Clinical/Fundamental)

The amphiphilic nature of 1-Hexadecylpiperidine hydrochloride, possessing both a hydrophobic tail and a hydrophilic headgroup, makes it an interesting molecule for studying interactions with biological membranes. These fundamental investigations, while non-clinical, provide insights into how such molecules can affect cell structure and function.

The long alkyl chain of 1-Hexadecylpiperidine hydrochloride can intercalate into the lipid bilayer of cell membranes, similar to how other cationic surfactants and drug molecules interact with these structures. nih.gov Such interactions can lead to changes in membrane fluidity, permeability, and even cause membrane disruption at certain concentrations. Studies on similar compounds, like dodecyltrimethylammonium (B156365) chloride, have shown that the concentration at which membrane disruption occurs can correlate with cytotoxic effects. nih.gov

Theoretical and Computational Studies of 1 Hexadecylpiperidine;hydrochloride

Molecular Modeling and Simulation of Solution Behavior

Molecular dynamics (MD) simulations are instrumental in studying the dynamic behavior of surfactants in solution. These simulations model the interactions between the surfactant molecules and the solvent (typically water) over time, providing a microscopic view of processes like micellization and diffusion.

For 1-Hexadecylpiperidine hydrochloride, MD simulations would typically involve placing a number of the surfactant cations (1-Hexadecylpiperidinium) and chloride anions, along with a large number of water molecules, into a simulation box. The system's evolution is then calculated by integrating Newton's equations of motion for every atom.

Key Research Findings:

Self-Assembly and Micelle Formation: Simulations show that at concentrations above the critical micelle concentration (CMC), 1-Hexadecylpiperidine molecules spontaneously aggregate to form micelles. johnshopkins.edu These aggregates adopt a core-shell structure where the hydrophobic hexadecyl tails cluster together to form a nonpolar core, minimizing their contact with water. The polar piperidinium (B107235) headgroups remain on the exterior, forming a hydrophilic shell that interacts with the surrounding water molecules and chloride counter-ions. rsc.org

Micelle-Solute Interactions: The hydrophobic core of the micelle can serve as a nano-reservoir for nonpolar solutes. Simulations can quantify the thermodynamics of this solubilization, for instance, by calculating the free energy of transferring a hydrophobic molecule from the bulk water phase into the micellar core. researchgate.net

Ion and Water Dynamics: MD simulations provide detailed information on the behavior of counter-ions and water molecules. rsc.org The chloride counter-ions are not rigidly bound to the piperidinium headgroups but exist in a dynamic equilibrium, with some closely associated with the micelle surface and others diffusing in the bulk solvent. diva-portal.orgresearchgate.net The structure of water is significantly altered near the micelle surface compared to bulk water. diva-portal.org

A typical MD simulation of an aqueous surfactant system would track several parameters to characterize the solution's behavior.

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Used to quantify the exposure of hydrophobic tails to water, which decreases significantly upon micellization. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately calculate various molecular properties based on the molecule's electron density. nih.gov For 1-Hexadecylpiperidine, calculations are typically performed on the cation part, as it dictates the primary chemical interactions.

DFT is used to optimize the molecule's geometry to its lowest energy state. From this optimized structure, a wealth of electronic information can be derived.

Key Research Findings:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For the 1-Hexadecylpiperidine cation, the MEP would show a region of high positive potential (electrophilic) centered around the positively charged piperidinium headgroup and a near-neutral potential along the nonpolar hexadecyl tail. This map is invaluable for predicting sites for electrostatic interactions.

Reactivity Descriptors: DFT can be used to calculate "Fukui functions," which identify the most electrophilic and nucleophilic sites within a molecule, offering precise predictions of local reactivity. nih.gov

| Mulliken Atomic Charges | Charge distribution among the atoms. | Positive charge localized on the N atom and adjacent carbons. | Confirms the location of the electrophilic center. |

Note: The values in this table are illustrative and represent typical magnitudes for similar cationic surfactants. Actual values would require specific DFT calculations.

Computational Prediction of Binding Affinities and Selectivity in Extraction Systems

1-Hexadecylpiperidine hydrochloride has potential applications as an extractant in liquid-liquid extraction systems, for instance, in separating metal ions or organic molecules. Computational methods can predict the efficiency and selectivity of this process, guiding experimental work.

The core of this prediction lies in calculating the binding free energy between the 1-Hexadecylpiperidine cation (the host) and the target molecule or ion (the guest). A more negative binding free energy indicates a more stable complex and more favorable extraction.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of the guest when bound to the host. It uses scoring functions to estimate the binding affinity for different poses, identifying the most stable complex geometry.

DFT Calculations: For a given complex geometry, DFT can provide a highly accurate calculation of the binding energy. nih.gov This energy is calculated as the difference between the total energy of the host-guest complex and the sum of the energies of the isolated host and guest molecules.

MD with Free Energy Calculations: Methods like Umbrella Sampling or Thermodynamic Integration, applied to MD simulations, can compute the free energy profile of moving a guest from the aqueous phase to a host-containing organic phase, providing a direct prediction of the extraction equilibrium.

Table 3: Illustrative Computational Data for a Hypothetical Extraction System

| Parameter | Description | Illustrative Value | Interpretation |

|---|---|---|---|

| Binding Energy (ΔE_bind) | The energy released upon formation of the host-guest complex in a vacuum (from DFT). | -250 kJ/mol | A strong, favorable interaction between the host and guest. nih.gov |

| Binding Free Energy (ΔG_bind) | The free energy change upon binding in solution (from MD). | -35 kJ/mol | A negative value indicates spontaneous complex formation in the solvent. |

| Log K_ex | The logarithm of the extraction constant, predicted from ΔG. | 4.5 | Predicts a high efficiency for extracting the guest from the aqueous phase to the organic phase. |

| Selectivity (α) | Ratio of distribution coefficients for two different guests (e.g., Guest A vs. Guest B). | 150 | The extractant is predicted to be 150 times more effective at extracting Guest A than Guest B. |

Note: This table is illustrative of the data that would be generated for a specific host-guest extraction system.

Modeling of Interfacial Phenomena and Surfactant Aggregation Behavior

The primary function of a surfactant is to act at interfaces, such as the air-water or oil-water interface. Computational modeling is essential for understanding how 1-Hexadecylpiperidine hydrochloride molecules arrange themselves at these interfaces and how this arrangement affects interfacial properties like surface tension.

Molecular Dynamics of Interfaces: MD simulations of two-phase systems (e.g., a box containing a layer of oil and a layer of water) are used to study interfacial phenomena. rsc.orgmdpi.com When 1-Hexadecylpiperidine hydrochloride is added, the surfactant molecules migrate to the interface.

Key Research Findings:

Interfacial Orientation: Simulations consistently show that the surfactant molecules adopt a specific orientation. researchgate.net The hydrophilic piperidinium headgroup anchors itself in the aqueous phase, while the hydrophobic hexadecyl tail penetrates the nonpolar phase (oil or air). nih.gov

Reduction of Interfacial Tension: By accumulating at the interface, the surfactants disrupt the cohesive forces of the water molecules, leading to a reduction in interfacial tension. Simulations can calculate this property and correlate it with the density and packing of the surfactant molecules at the interface. researchgate.net

Interfacial Structure: The simulations provide a detailed picture of the interfacial layer, including its thickness, the density profile of different components (water, oil, headgroups, tails) across the interface, and the ordering of the surfactant tails. mdpi.com For instance, at high surface concentrations, the hexadecyl tails tend to become more aligned and ordered.

Table 4: Key Interfacial Properties from MD Simulations

| Property | Description | Significance |

|---|---|---|

| Interfacial Tension (IFT) | The work required to increase the area of an interface. | A key measure of surfactant efficiency. Simulations can predict how IFT changes with surfactant concentration. researchgate.net |

| Interfacial Thickness | The width of the transition region between the two bulk phases. | Increases as surfactant molecules accumulate, indicating the formation of a distinct interfacial film. nih.govmdpi.com |

| Tail Order Parameter (S) | A measure of the alignment of the C-C bonds in the hexadecyl tail relative to the interface normal. | Quantifies the degree of order in the hydrophobic layer; S increases as the tails become more packed and aligned. |

| Interfacial Formation Energy (IFE) | The energy change when the interface is formed between the two phases. | A more negative IFE indicates the formation of a more stable interface. rsc.org |

Environmental Fate and Degradation Pathways of 1 Hexadecylpiperidine;hydrochloride

Environmental Behavior and Distribution in Various Compartments

The distribution of 1-Hexadecylpiperidine hydrochloride in the environment is governed by its physical and chemical properties, particularly its long hexadecyl (C16) alkyl chain and the positively charged piperidinium (B107235) group. These features suggest a strong tendency to interact with solid matrices and a low potential for long-range transport in the atmosphere.

Sorption to Soil and Sediment

Due to its long alkyl chain and cationic nature, 1-Hexadecylpiperidine hydrochloride is expected to exhibit strong sorption to soil and sediment. The primary mechanism for this is the interaction of the hydrophobic hexadecyl chain with organic matter in the soil, a key factor influencing the sorption of many organic chemicals. nih.govecetoc.org The positively charged piperidinium head group can also electrostatically interact with negatively charged sites on clay minerals and organic matter.

The extent of sorption is often quantified by the organic carbon-normalized sorption coefficient (Koc). For long-chain aliphatic amines, which are structurally analogous to 1-Hexadecylpiperidine, high Koc values are anticipated. chemsafetypro.com For instance, a high Koc value indicates that the substance is strongly adsorbed and less mobile in the soil environment. chemsafetypro.com While specific Koc values for 1-Hexadecylpiperidine hydrochloride are not available, data for similar long-chain amines can provide an estimate.

Table 1: Predicted Sorption Behavior of 1-Hexadecylpiperidine hydrochloride based on Analogous Compounds

| Property | Predicted Value/Behavior for 1-Hexadecylpiperidine hydrochloride | Rationale based on Analogous Compounds |

| Sorption to Soil/Sediment | High | The long C16 alkyl chain leads to strong hydrophobic interactions with soil organic carbon. The cationic piperidinium group enhances sorption to negatively charged soil particles. Quaternary ammonium (B1175870) compounds with long alkyl chains show a strong tendency to sorb to biosolids, sediment, and soil. researchgate.net |

| Organic Carbon Partition Coefficient (Log Koc) | > 4.5 (Estimated) | Long-chain aliphatic amines are known to have high Log Koc values. A Log Koc greater than 4.5 suggests the substance is likely to be immobile in soil. chemsafetypro.com |

Mobility and Leaching in Terrestrial and Aquatic Environments

The strong sorption of 1-Hexadecylpiperidine hydrochloride to soil and sediment particles significantly limits its mobility and potential for leaching into groundwater. amazonaws.com Chemicals with high sorption coefficients are less likely to be transported with water through the soil profile. chemsafetypro.com Consequently, the risk of groundwater contamination from 1-Hexadecylpiperidine hydrochloride is considered to be low. In aquatic environments, the compound is expected to partition rapidly from the water column to suspended solids and bottom sediments, reducing its concentration in the water phase. researchgate.net

Safety data for a similar compound, 1-Hexadecylpyridinium chloride, indicates that it will likely be mobile in the environment due to its water solubility, but this mobility is counteracted by its strong adsorption to organic matter. thermofisher.comfishersci.com

Potential for Volatilization and Atmospheric Transport

The potential for a chemical to volatilize from water or soil surfaces and be transported in the atmosphere is determined by its vapor pressure and Henry's Law Constant. copernicus.org For 1-Hexadecylpiperidine hydrochloride, the vapor pressure is expected to be very low due to its relatively high molecular weight and its ionic nature as a hydrochloride salt.

As an ionic compound, it will exist almost entirely in the non-volatile ionic form in water. Therefore, its tendency to move from water to air is negligible. Safety data for the analogous compound cetylpyridinium (B1207926) chloride states it will exist as an ion in the environment and thus be present solely in the particulate phase in the atmosphere. nih.gov Particulate-phase compounds can be removed from the air by wet and dry deposition. nih.gov

Table 2: Predicted Volatilization Potential of 1-Hexadecylpiperidine hydrochloride

| Property | Predicted Value/Behavior | Rationale |

| Vapor Pressure | Very Low | High molecular weight and ionic salt form. |

| Henry's Law Constant | Very Low | As an ionic compound, it is non-volatile from water. copernicus.org |

| Atmospheric Transport | Negligible | Unlikely to be transported long distances in the atmosphere. nih.gov |

Biodegradation Mechanisms

Biodegradation is a key process for the removal of organic chemicals from the environment. For 1-Hexadecylpiperidine hydrochloride, both aerobic and anaerobic degradation pathways are relevant.

Aerobic Degradation in Soil and Sediment Water (e.g., OECD 307 & 308)

Aerobic biodegradation, which occurs in the presence of oxygen, is expected to be a significant degradation pathway for 1-Hexadecylpiperidine hydrochloride. Standardized tests, such as OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) and OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems), are used to assess the rate and extent of biodegradation. nih.govacs.orgtudelft.nl

While specific OECD 307 or 308 data for 1-Hexadecylpiperidine hydrochloride are not available, studies on similar long-chain aliphatic amines suggest that they are biodegradable. A report from the Canadian government on long-chain aliphatic amines indicates that they are not persistent in soils, with experimental data showing significant biodegradation. canada.ca The degradation is thought to proceed via the breakdown of the long alkyl chain. canada.ca

Table 3: Predicted Aerobic Biodegradation of 1-Hexadecylpiperidine hydrochloride based on Analogous Compounds

| Test Type | Predicted Outcome for 1-Hexadecylpiperidine hydrochloride | Findings from Analogous Compounds |

| OECD 307 (Aerobic Soil) | Expected to be biodegradable | Studies on [14C] 1-Hexadecanamine in various soils showed 44-59% conversion to 14CO2 with dissipation half-lives (DT50) ranging from 8.1 to 9.9 days, indicating it is not persistent. canada.ca |

| OECD 308 (Aerobic Water-Sediment) | Expected to be biodegradable | Long-chain aliphatic amines are not expected to persist in the aerobic top layer of sediments. canada.ca |

Anaerobic Degradation Processes

Anaerobic degradation occurs in environments devoid of oxygen, such as deeper layers of sediment and some groundwater. Studies on the anaerobic degradation of the piperidine (B6355638) ring structure have shown that it can be biodegraded under denitrifying conditions. nih.gov Research on other aliphatic and aromatic hydrocarbons also demonstrates that anaerobic biodegradation is a viable pathway, though knowledge about the anaerobic degradation of long-chain aliphatic hydrocarbons is still developing. nih.gov

For long-chain aliphatic amines, it is presumed that anaerobic biodegradation occurs at a slower rate compared to aerobic degradation. canada.ca Studies on similar quaternary ammonium compounds have indicated low to no biodegradation under anaerobic conditions. canada.ca

Table 4: Predicted Anaerobic Biodegradation of 1-Hexadecylpiperidine hydrochloride

| Environment | Predicted Biodegradation Potential | Rationale based on Analogous Compounds |

| Anaerobic Soil/Sediment | Potentially biodegradable, but likely slow | The piperidine ring can be degraded anaerobically. nih.gov However, studies on similar long-chain quaternary ammonium compounds suggest low to no biodegradation under anaerobic conditions. canada.ca |

Mineralization in Surface Waters (e.g., OECD 309)

The complete breakdown of an organic substance to its inorganic constituents, such as carbon dioxide, water, and mineral salts, is known as mineralization. For 1-Hexadecylpiperidine hydrochloride, this process in surface waters would be evaluated using the OECD 309 guideline, "Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test". europa.euechemportal.org This test is designed to measure the rate and extent of biodegradation of a chemical at low, environmentally realistic concentrations in natural surface water. echemportal.orgeuropa.eu

The test can be conducted as a "pelagic test" with surface water alone or a "suspended sediment test" which includes sediment to simulate turbid water bodies. echemportal.org Typically, the test substance, often labeled with Carbon-14 (¹⁴C) for tracking purposes, is incubated in the dark with natural water samples under aerobic conditions for up to 60 days. europa.eu The rate of mineralization is determined by measuring the amount of ¹⁴CO₂ produced over time. This allows for the calculation of degradation half-lives and helps to understand the ultimate persistence of the compound in aquatic environments. europa.eu Without specific studies on 1-Hexadecylpiperidine hydrochloride, its potential for mineralization remains unknown.

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 1-Hexadecylpiperidine hydrochloride, the key abiotic degradation pathways would be hydrolysis and photolysis.

Hydrolytic Stability and Hydrolysis Kinetics (e.g., OECD 111)

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The hydrolytic stability of 1-Hexadecylpiperidine hydrochloride would be assessed following the OECD Guideline 111, "Hydrolysis as a Function of pH". This test evaluates the rate of a chemical's abiotic transformation in aqueous solutions at pH values commonly found in the environment (typically pH 4, 7, and 9).

The test involves dissolving the substance in sterile, buffered aqueous solutions and incubating them in the dark at a constant temperature. Samples are taken at various intervals to determine the concentration of the parent substance and identify any major hydrolysis products. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly determine if the substance is hydrolytically stable. If significant hydrolysis occurs, further testing is conducted at different temperatures to determine the hydrolysis rate constants and half-lives under various pH conditions. As a quaternary ammonium salt, 1-Hexadecylpiperidine hydrochloride is generally expected to be hydrolytically stable, but empirical data from an OECD 111 study are required for confirmation.

Photolytic Degradation on Surfaces and in Aqueous Systems (e.g., OECD 316)

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly sunlight. The OECD Guideline 316, "Phototransformation of Chemicals in Water – Direct Photolysis," provides a methodology to assess this degradation pathway. This process is crucial for substances that may be present in the upper layers of surface waters exposed to sunlight.

The test guideline involves a tiered approach. Tier 1 is a screening step to estimate a maximum possible direct photolysis rate based on the substance's light absorption spectrum. If the potential for photolysis is significant, a Tier 2 experimental study is conducted. This involves irradiating a solution of the test chemical with a light source that simulates natural sunlight, such as a xenon arc lamp. The decline in the concentration of the test substance and the formation of transformation products are monitored over time. This allows for the determination of the photolysis rate constant and the environmental half-life. No specific photolysis data for 1-Hexadecylpiperidine hydrochloride are currently available.

Identification and Characterization of Environmental Metabolites and Transformation Products

During both biotic (mineralization) and abiotic (hydrolysis, photolysis) degradation, the parent compound, 1-Hexadecylpiperidine hydrochloride, may be transformed into new chemical entities known as metabolites or transformation products. Identifying and characterizing these products is a critical component of a comprehensive environmental risk assessment, as they may also be persistent, bioaccumulative, or toxic.

Studies such as OECD 309, 111, and 316 include provisions for the identification of major transformation products, often defined as those accounting for 10% or more of the initial substance concentration. Advanced analytical techniques, such as mass spectrometry coupled with chromatography, are essential for isolating and identifying the chemical structures of these products. For instance, the degradation pathway of the related compound piperazine (B1678402) has been investigated, identifying its metabolic intermediates. However, without specific degradation studies on 1-Hexadecylpiperidine hydrochloride, its environmental metabolites remain uncharacterized.

Assessment of Persistence, Bioaccumulation, and Mobility (PBT/vPvB, PMT/vPvM Assessments)

Regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe require an assessment of whether a substance is Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). More recently, the concept has been expanded to include mobility, leading to PMT (Persistent, Mobile, and Toxic) and vPvM (very Persistent and very Mobile) assessments.

Persistence (P) is evaluated based on degradation half-lives in water, soil, and sediment, often derived from studies like OECD 309.

Bioaccumulation (B) refers to the substance's potential to accumulate in living organisms. It is typically assessed using the octanol-water partition coefficient (Kow) and experimental bioconcentration studies in fish.

Mobility (M) relates to a substance's potential to move through the environment, particularly its propensity to leach into groundwater. It is often assessed using the organic carbon-water (B12546825) partition coefficient (Koc).

Toxicity (T) is determined through ecotoxicological studies on aquatic organisms (algae, invertebrates, fish).

A substance is identified as a PBT/PMT substance if it meets the specific criteria for all three properties. For 1-Hexadecylpiperidine hydrochloride, the long alkyl chain suggests a potential for bioaccumulation. However, a formal PBT or PMT assessment cannot be completed without the requisite data on its persistence and mobility.

Environmental Exposure Modeling for Different Media (Soil, Water, Air, Sediment)

Environmental exposure models are computational tools used to predict the distribution and concentration of a chemical in various environmental compartments like soil, water, air, and sediment. These models use information on the substance's production volume, use patterns, and physicochemical properties (e.g., water solubility, vapor pressure, partition coefficients) to estimate Predicted Environmental Concentrations (PECs).

These models are essential for risk assessment, as they help to predict whether the concentration of a substance in the environment is likely to exceed levels that could cause harm. Various models exist, from simple screening-level models to more complex, higher-tier models that can incorporate specific environmental scenarios. For a substance like 1-Hexadecylpiperidine hydrochloride, which is likely to be released to wastewater, models would predict its partitioning between the water phase and sewage sludge. europa.eu Due to its expected low volatility, air concentrations would likely be negligible. The strong sorption tendency of related quaternary ammonium compounds suggests that significant concentrations could be expected in sediment and sludge-amended soils. However, without fundamental data on its properties and degradation, any modeling of 1-Hexadecylpiperidine hydrochloride would be highly uncertain.

Advanced Analytical Methodologies for Detection and Quantification of 1 Hexadecylpiperidine;hydrochloride

Hyphenated Techniques for Comprehensive Analysis

To achieve the highest degree of sensitivity and specificity, chromatographic systems are often coupled with mass spectrometers.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart (LC-HRMS) are the most powerful tools for the definitive identification and trace-level quantification of 1-Hexadecylpiperidine hydrochloride. nih.gov The LC part separates the analyte from the matrix, while the MS provides mass information, enabling confident identification. Electrospray Ionization (ESI) in positive ion mode is the preferred ionization technique, as the piperidinium (B107235) nitrogen is permanently quaternized and carries a positive charge.

The mass spectrometer can be operated in full-scan mode to detect all ions or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring only the m/z (mass-to-charge ratio) of the target analyte. For even greater specificity and for structural elucidation, tandem mass spectrometry (MS/MS) is used. In this mode, the parent ion of 1-Hexadecylpiperidine is selected, fragmented, and the resulting product ions are monitored. nih.govplos.org This technique, known as multiple reaction monitoring (MRM), is highly selective and provides excellent signal-to-noise ratios, making it ideal for quantification in complex matrices. nih.govplos.org High-resolution mass spectrometry (e.g., using Time-of-Flight (ToF) or Orbitrap analyzers) allows for the determination of the exact mass and elemental formula of the compound, further confirming its identity. nih.gov

Table 3: Representative LC-MS/MS Parameters

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| LC System | UHPLC/HPLC system as described in 8.1.1 | Provides the necessary separation prior to MS detection. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar, charged analytes. The compound is a cationic amine, making positive mode ideal. nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (ToF), or Orbitrap | QqQ is excellent for quantitative MRM analysis. plos.org ToF and Orbitrap provide high mass accuracy for identification. nih.gov |

| MS/MS Transition (MRM) | Parent Ion (M+) → Product Ion(s) | A specific parent-product ion transition is monitored for highly selective quantification, minimizing matrix interference. nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation (for biological samples) | SPE is used to clean up and concentrate the analyte from the sample matrix. nih.govplos.org |

Spectrophotometric Methods for Quantification (e.g., UV-Visible Spectrophotometry)

UV-Visible spectrophotometry can be a simple and cost-effective method for quantification, but its direct application to 1-Hexadecylpiperidine hydrochloride is limited because the molecule lacks a significant chromophore that absorbs light in the UV-Visible range. mdpi.comnist.gov To overcome this, indirect methods are employed, which typically involve forming a colored ion-pair complex with a dye molecule. hach.comchemetrics.com

A common approach involves reacting the cationic 1-Hexadecylpiperidine with an anionic dye, such as Rose Bengal or bromothymol blue. chemetrics.com The resulting ion-pair complex can be extracted into an organic solvent, and the intensity of the color, which is proportional to the concentration of the analyte, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye. chemetrics.com Another strategy is to use derivatizing agents like 2,4,6-trinitrobenzene 1-sulfonic acid (TNBSA), which reacts with the amine to form a colored product. scispace.com The validity of these methods depends on the stoichiometry of the reaction and the absence of interfering substances. mdpi.com

Table 4: Example of an Ion-Pair Spectrophotometric Method

| Parameter | Condition/Value | Rationale/Reference |

|---|---|---|

| Reagent | Rose Bengal solution | Forms a colored ion-pair complex with the cationic analyte. chemetrics.com |

| pH | Acidic (e.g., pH 2.5 - 3.5) | Optimal pH for complex formation. chemetrics.com |

| Extraction Solvent | Chloroform or Dichloromethane | To extract the colored ion-pair complex from the aqueous phase. |

| Wavelength (λmax) | ~560 nm (for Rose Bengal complex) | The wavelength of maximum absorbance for the resulting colored complex. |

| Calibration | A calibration curve is constructed using standard solutions of known concentrations. | To establish the relationship between absorbance and concentration according to the Beer-Lambert law. |

| Quantification Limit | Dependent on the molar absorptivity of the complex and path length. | Typically in the µg/mL range. |

Sample Preparation and Extraction Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)